

4-Methylcyclohexanecarboxylic acid versus other cyclohexanecarboxylic acids

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Compound of Interest

Compound Name: 4-Methylcyclohexanecarboxylic acid

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A Comparative Guide to 4-Methylcyclohexanecarboxylic Acid and Its Isomers

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a detailed comparison of **4-Methylcyclohexanecarboxylic acid** against its parent compound, cyclohexanecarboxylic acid, and its positional isomers, 2-methylcyclohexanecarboxylic acid and 3-methylcyclohexanecarboxylic acid. This comparison is based on their physicochemical properties, acidity, and applications, supported by available experimental data.

Physicochemical Properties

The position of the methyl group on the cyclohexane ring influences the physical properties of these carboxylic acids, such as their boiling point, melting point, and density. These properties are critical for considerations in process chemistry, formulation, and material science.

Property	Cyclohexanecarboxylic Acid	2-Methylcyclohexanecarboxylic Acid (mixture of cis/trans)	3-Methylcyclohexanecarboxylic Acid (mixture of cis/trans)	4-Methylcyclohexanecarboxylic Acid (mixture of cis/trans)
Molecular Formula	C ₇ H ₁₂ O ₂	C ₈ H ₁₄ O ₂	C ₈ H ₁₄ O ₂	C ₈ H ₁₄ O ₂ [1]
Molecular Weight (g/mol)	128.17	142.20 [2]	142.20 [3]	142.20 [1]
Boiling Point (°C)	232-233	241-242 (at 746 mmHg)	-	134-136 (at 15 mmHg)
Melting Point (°C)	29-31	-	-	108-111
Density (g/mL at 25 °C)	1.033	1.009	-	1.005
Refractive Index (n ₂₀ /D)	1.461	1.4633	-	1.4598

Acidity (pKa)

The acidity of a carboxylic acid, represented by its pKa value, is a crucial parameter in drug development as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The position of the electron-donating methyl group can subtly affect the acidity of the carboxyl group.

Compound	Isomer	pKa
Cyclohexanecarboxylic Acid	-	4.90
4-Methylcyclohexanecarboxylic Acid	cis	5.03
4-Methylcyclohexanecarboxylic Acid	trans	4.85
2-Methylcyclohexanecarboxylic Acid	cis	5.55 (Predicted)[4]

Note: Experimental pKa values for 2-methyl and 3-methyl isomers are not readily available in the searched literature. The value for cis-2-methylcyclohexanecarboxylic acid is a predicted value.

The experimental data for **4-methylcyclohexanecarboxylic acid** shows that the trans isomer is slightly more acidic than the cis isomer. This can be attributed to the stereochemical arrangement of the methyl and carboxyl groups, which can influence the stability of the carboxylate anion.

Applications

Cyclohexanecarboxylic acids are versatile building blocks in various fields, most notably in the synthesis of liquid crystals and pharmaceuticals.

Liquid Crystals

Substituted cyclohexanecarboxylic acids are important precursors for liquid crystal materials. The rigid cyclohexane core provides the necessary structural anisotropy for the formation of mesophases. The properties of the resulting liquid crystals, such as the clearing point (the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase), are highly dependent on the molecular structure of the constituent molecules.

While comprehensive comparative data for liquid crystals derived from all three methyl-substituted isomers is scarce, a study on the mesomorphic characteristics of 4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid and its 2-methyl substituted analog provides

some insight. It was observed that the introduction of a methyl group at the 2-position of the cyclohexane ring in the cis configuration, relative to the carboxyl group, leads to a significant decrease in the clearing point of the corresponding 4-cyanophenyl ester compared to the unsubstituted analog.[5] This suggests that steric hindrance near the carboxylic acid group can disrupt the molecular packing required for a stable liquid crystalline phase.

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Pharmaceuticals

Cyclohexanecarboxylic acid derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[6] The cyclohexane scaffold is a common motif in drug molecules, offering a three-dimensional structure that can effectively interact with biological targets. The position of substituents on the ring can significantly impact the pharmacological activity, selectivity, and pharmacokinetic properties of a drug candidate.

The structure-activity relationship (SAR) is a critical concept in drug design, where modifications to a molecule's structure are correlated with changes in its biological activity. For substituted cyclohexanecarboxylic acids, the position and stereochemistry of the methyl group can influence how the molecule binds to a target receptor or enzyme.

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While specific comparative pharmacological data for the methylcyclohexanecarboxylic acid isomers is not readily available in the public domain, the principles of SAR suggest that the different steric and electronic profiles of the 2-methyl, 3-methyl, and 4-methyl isomers would likely lead to different biological activities when incorporated into a drug molecule.

Experimental Protocols

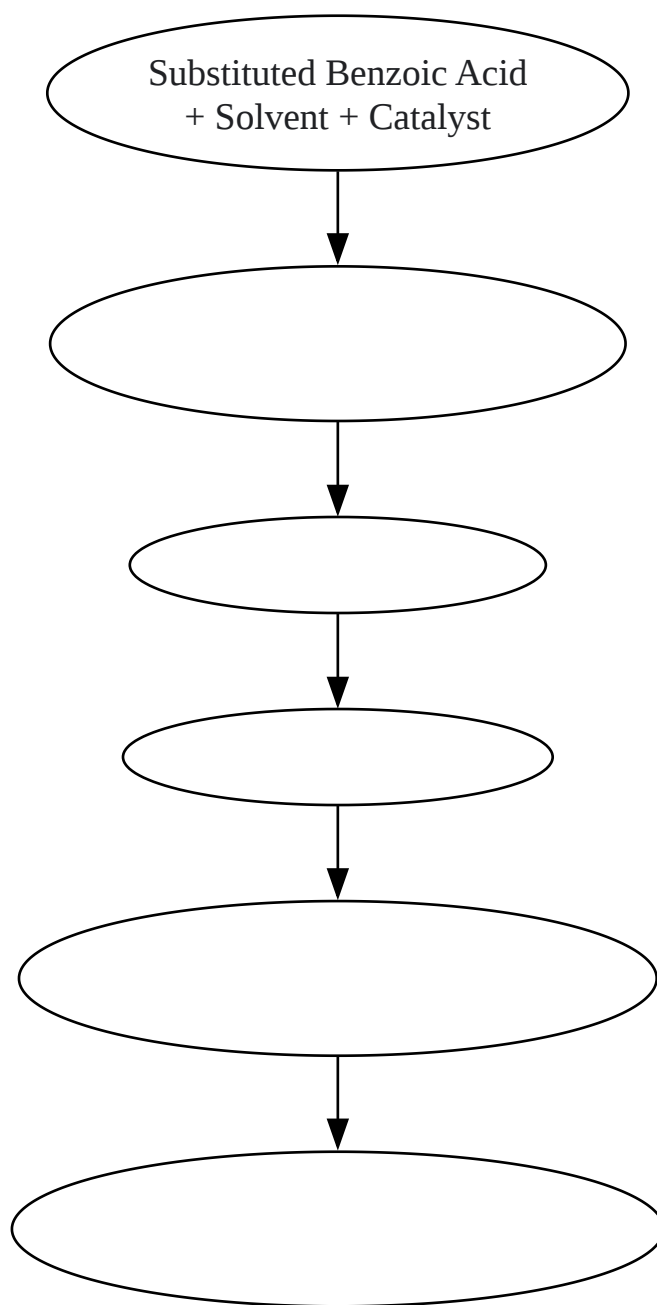
Detailed and standardized experimental protocols are essential for the accurate comparison of chemical compounds. Below are outlines for key experiments relevant to the properties and applications discussed.

Synthesis of Substituted Cyclohexanecarboxylic Acids

A common method for the synthesis of methyl-substituted cyclohexanecarboxylic acids is the catalytic hydrogenation of the corresponding methyl-substituted benzoic acids (toluic acids).

General Protocol for Hydrogenation:

- **Reaction Setup:** In a high-pressure autoclave, dissolve the substituted benzoic acid (e.g., p-toluic acid for **4-methylcyclohexanecarboxylic acid**) in a suitable solvent (e.g., water or an organic solvent).
- **Catalyst Addition:** Add a hydrogenation catalyst, such as Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C).
- **Hydrogenation:** Pressurize the autoclave with hydrogen gas to a specified pressure (e.g., 2-5 MPa). Heat the reaction mixture to a set temperature (e.g., 100-150 °C) with stirring.
- **Work-up:** After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst. The product can then be isolated by extraction and purified by crystallization or distillation.



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Determination of pKa by Potentiometric Titration

- Sample Preparation: Prepare a standard solution of the carboxylic acid in a suitable solvent (e.g., water or a water/alcohol mixture).
- Titration: Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Measurement of Clearing Point (Nematic-Isotropic Transition)

- Sample Preparation: Place a small amount of the liquid crystal material on a microscope slide and cover with a coverslip.
- Instrumentation: Use a hot-stage polarizing optical microscope (POM).
- Measurement: Slowly heat the sample on the hot stage. The clearing point is the temperature at which the birefringent liquid crystal texture disappears, and the sample becomes completely dark (isotropic). This transition can be confirmed using Differential Scanning Calorimetry (DSC), where it appears as an endothermic peak.^[7]

Conclusion

This guide highlights the key differences between **4-methylcyclohexanecarboxylic acid**, its positional isomers, and the parent cyclohexanecarboxylic acid. The position of the methyl group has a demonstrable effect on the physicochemical properties and acidity of these compounds. While direct comparative data in specific applications like liquid crystals and pharmaceuticals is limited, the available information underscores the importance of isomeric purity and stereochemistry in determining the performance of materials and the biological activity of drug candidates. Further experimental studies directly comparing these isomers would be invaluable for a more comprehensive understanding and for guiding the rational design of new materials and therapeutics.

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